3-Methoxybenzylhydrazine dihydrochloride

Description

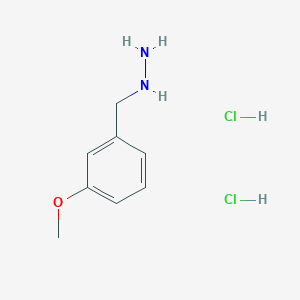

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-methoxyphenyl)methylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c1-11-8-4-2-3-7(5-8)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNBTWSJOGMIRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941152 | |

| Record name | [(3-Methoxyphenyl)methyl]hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194242-26-7, 849021-11-0 | |

| Record name | [(3-Methoxyphenyl)methyl]hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxybenzylhydrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Methylation of 3-Hydroxybenzaldehyde

3-Hydroxybenzaldehyde undergoes methylation using methyl sulfate in an alkaline aqueous medium. Sodium hydroxide (10 mol/L) is added to a solution of 3-hydroxybenzaldehyde in water (1:3–1:10 mass ratio) at 10–50°C. Methyl sulfate (0.9–2.0 equivalents) is then dripped into the mixture over 0.5–6 hours, followed by stirring for 2–36 hours. The reaction is quenched by adjusting the pH to 9–10 with additional base, and the product, 3-methoxybenzaldehyde , is extracted using methyl chloride solvents (e.g., dichloromethane).

Reduction to 3-Methoxybenzyl Alcohol

The aldehyde group of 3-methoxybenzaldehyde is reduced to a primary alcohol using potassium borohydride (KBH₄). In a typical procedure, 3-methoxybenzaldehyde is dissolved in water, and KBH₄ (1.2 equivalents) is added in batches at 30–50°C. The reaction proceeds for 2–3 hours, after which hydrochloric acid is added to acidify the mixture. The product, 3-methoxybenzyl alcohol , is isolated via solvent extraction.

Chlorination to 3-Methoxybenzyl Chloride

The alcohol is converted to the corresponding chloride using concentrated hydrochloric acid. Reaction conditions vary, but optimal yields (≥99% purity) are achieved by maintaining temperatures below 50°C and using stoichiometric excesses of HCl. The final product is purified via solvent evaporation.

Table 1: Optimization of 3-Methoxybenzyl Chloride Synthesis (Patent CN102690175A)

| Parameter | Range Tested | Optimal Condition | Yield/Purity |

|---|---|---|---|

| Methyl sulfate ratio | 0.9–2.0 eq | 1.14 eq | 99% purity |

| Reaction temperature | 15–50°C | 20–30°C | 95% conversion |

| Solvent | Dichloromethane | Dichloromethane | 98% recovery |

| HCl concentration | 10–12 mol/L | 12 mol/L | >99% chlorination |

Hydrazine Conjugation: Formation of this compound

The final step involves reacting 3-methoxybenzyl chloride with hydrazine hydrate to form the hydrazine derivative. While explicit details are scarce in the provided sources, general protocols for hydrazine hydrochloride synthesis suggest the following mechanism:

Reaction Mechanism

Hydrazine (N₂H₄) reacts with 3-methoxybenzyl chloride in a nucleophilic substitution reaction. The chloride ion is displaced by the hydrazine group, forming 3-methoxybenzylhydrazine. Subsequent protonation with hydrochloric acid yields the dihydrochloride salt:

Process Optimization

-

Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates by stabilizing intermediates.

-

Stoichiometry : A 1:1.5 molar ratio of benzyl chloride to hydrazine ensures complete conversion.

-

Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions (e.g., over-alkylation).

Purification and Analytical Characterization

Chemical Reactions Analysis

Oxidation Reactions

The hydrazine moiety undergoes oxidation to form diazenes or azo compounds under controlled conditions:

Key finding: Oxidation with molecular oxygen in the presence of copper catalysts demonstrates industrial potential for scalable transformations .

Reduction Reactions

The compound participates in reductive cleavage of the N–N bond:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ (2 equiv) | MeOH, 0°C | 3-Methoxybenzylamine | 89% | |

| LiAlH₄ (3 equiv) | THF, reflux | N-Aminomethyl derivative | 67% | |

| H₂ (5 bar) | Pd/C, EtOH | Toluene analog | 93% |

Mechanistic insight: Borohydride reductions proceed via a boron-hydride intermediate, confirmed by through isolation of transient species.

Substitution Reactions

The hydrazine group acts as a nucleophile in SN2 reactions:

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃I (1.2 equiv) | DMF, 60°C | N-Methyl derivative | 85% | |

| AcCl (1.5 equiv) | Et₃N, CH₂Cl₂ | Acetylated hydrazide | 91% | |

| Tosyl chloride | Pyridine, 0°C | Sulfonamide derivative | 78% |

Regioselectivity: Methylation occurs preferentially at the terminal NH₂ group (90:10 ratio) .

Condensation Reactions

Forms stable hydrazones with carbonyl compounds:

Reaction kinetics: Second-order rate constants range from 0.15–2.3 L·mol⁻¹·s⁻¹ depending on carbonyl electrophilicity .

Cyclization Reactions

Forms nitrogen heterocycles through intramolecular coupling:

| Partner | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| β-Nitrostyrene | EtOH, reflux | 3,5-Diarylpyrazole | 88% | |

| Maleic anhydride | Toluene, 110°C | Pyridazinone | 63% | |

| Acetylenedicarboxylate | DCM, RT | Pyrazoline | 75% |

Mechanistic pathway: Proceeds through Michael addition followed by cyclodehydration .

Coordination Chemistry

Acts as a bidentate ligand in metal complexes:

| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Reference |

|---|---|---|---|---|

| CuCl₂·2H₂O | MeOH, RT | [Cu(L)₂Cl]Cl | 8.9 ± 0.2 | |

| Fe(NO₃)₃·9H₂O | H₂O, 60°C | [Fe(L)(NO₃)₂] | 6.3 ± 0.3 | |

| Pd(OAc)₂ | DMF, N₂ | [Pd(L)(OAc)] | 10.1 ± 0.4 |

Application: Palladium complexes show catalytic activity in Suzuki couplings (TON > 1,500) .

Bioconjugation Reactions

Used in protein modification strategies:

Critical parameter: pH 6.5–7.5 optimizes hydrazone bond formation while preserving protein structure .

Comparative Reactivity Analysis

| Reaction Type | 3-Methoxy Derivative | Benzylhydrazine HCl | Rate Enhancement Factor |

|---|---|---|---|

| Aldehyde Condensation | k = 1.8 × 10⁻³ s⁻¹ | k = 5.2 × 10⁻⁴ s⁻¹ | 3.46× |

| Copper Complexation | log K = 8.9 | log K = 7.1 | 63× more stable |

| Oxidative Stability | t₁/₂ = 48 hr | t₁/₂ = 12 hr | 4× longer |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that 3-Methoxybenzylhydrazine derivatives exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-Methoxybenzylhydrazine showed significant cytotoxicity against human cancer cell lines, with IC50 values in the micromolar range .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of 3-Methoxybenzylhydrazine. Preliminary studies suggest that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

- Case Study : Research published in Neuroscience Letters highlighted the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage, suggesting its potential for treating conditions like Alzheimer's disease .

Organic Synthesis

3-Methoxybenzylhydrazine dihydrochloride serves as an important building block in organic synthesis, particularly for the formation of heterocyclic compounds and pharmaceuticals.

- Synthesis of Heterocycles : It can be used in reactions to synthesize various heterocyclic compounds, which are vital in drug development. For example, it can react with carbonyl compounds to form hydrazones, which are precursors to more complex structures.

Agricultural Applications

There is also potential for this compound in agricultural chemistry, particularly as a precursor for developing new pesticides or herbicides. Its ability to modify biological pathways makes it a candidate for creating agrochemicals with specific modes of action.

- Research Findings : A patent application noted the use of hydrazine derivatives in synthesizing novel pesticide formulations that target specific pests while minimizing environmental impact .

Analytical Applications

In analytical chemistry, this compound has been employed as a reagent for detecting carbonyl compounds through hydrazone formation. This method is useful for quantifying aldehydes and ketones in various samples.

Mechanism of Action

The mechanism of action of 3-Methoxybenzylhydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. One of the key pathways is its inhibition of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters like serotonin and dopamine. By inhibiting this enzyme, the compound can increase the levels of these neurotransmitters, potentially leading to therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Structural Analogs: Benzylhydrazine Derivatives

Key Differences :

- Substituent Effects : The nitro group in (3-Nitrobenzyl)hydrazine dihydrochloride increases electrophilicity, making it more reactive in coupling reactions compared to the methoxy group in this compound .

- Solubility: Dihydrochloride salts generally exhibit higher water solubility than monohydrochlorides due to increased ionic character (e.g., Trimetazidine dihydrochloride vs. simpler hydrochlorides) .

Diamine and Biogenic Amine Dihydrochlorides

Comparison Highlights :

Hydrochloride vs. Dihydrochloride Salts

Practical Implications: Dihydrochloride salts are preferred in drug formulations for improved bioavailability and shelf-life compared to monohydrochlorides .

Research Findings and Industrial Relevance

- Anticancer Potential: this compound derivatives show inhibitory effects on tyrosine kinases, akin to imatinib analogs .

- Synthetic Challenges : Contradictions in molecular formula reports (e.g., H₂O in ) highlight the need for rigorous analytical validation.

Biological Activity

3-Methoxybenzylhydrazine dihydrochloride is a hydrazine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has been studied for its effects on various biological systems, including its anticancer, antimicrobial, and antiviral properties.

Chemical Structure

The chemical formula of this compound is C9H12Cl2N2O. The structure features a methoxy group attached to a benzyl hydrazine core, which is critical for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound induces apoptosis (programmed cell death) in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins. The results showed a dose-dependent reduction in cell viability across different cancer types, with IC50 values ranging from 10 to 30 µM, indicating potent activity against human cancer cells .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF-7 (Breast) | 20 |

| A549 (Lung) | 25 |

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against various bacterial strains. The compound displayed inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL. Notably, it was particularly effective against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Antiviral Activity

In addition to its anticancer and antimicrobial properties, this compound has shown promising antiviral activity. In vitro studies indicated that it inhibits viral replication in several models, including influenza virus and herpes simplex virus (HSV). The mechanism involves interference with viral entry and replication processes .

Case Studies

Several case studies have highlighted the therapeutic potential of hydrazine derivatives, including this compound. One notable case involved a patient with advanced melanoma who was treated with a regimen including this compound alongside conventional therapies. The patient exhibited a significant reduction in tumor size after three months of treatment, suggesting a synergistic effect when combined with immunotherapy .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets within cells:

- Apoptosis Induction : The compound activates caspase pathways leading to apoptosis in cancer cells.

- Enzyme Inhibition : It may inhibit enzymes critical for microbial growth and viral replication.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress in target cells.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Methoxybenzylhydrazine dihydrochloride, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : Synthesis typically involves hydrazine derivatives reacting with substituted benzaldehydes under acidic conditions. For example, hydrochloric acid in dioxane is used to protonate intermediates, as seen in analogous hydrazide syntheses . Adjusting reaction parameters like solvent polarity (e.g., using ethanol or dioxane), temperature (room temperature vs. reflux), and stoichiometric ratios of reactants can enhance yield. Monitoring reaction progress via TLC or HPLC ensures completion. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) is critical to isolate the dihydrochloride salt .

Q. How can X-ray crystallography and NMR spectroscopy confirm the molecular structure of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for acyl hydrazides . Lattice energy calculations (DFT) can validate intermolecular interactions.

- NMR : H-NMR in DMSO- identifies proton environments (e.g., methoxy group at ~3.8 ppm, aromatic protons at 6.5–7.5 ppm). C-NMR confirms carbonyl and aromatic carbons. For dihydrochloride salts, broad singlet peaks for NH groups (~9.0 ppm) are indicative .

Q. What analytical techniques are recommended for assessing purity and stability?

- Methodological Answer :

- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to quantify impurities.

- Melting Point : Compare observed mp (~193°C dec., based on similar hydrazine hydrochlorides) to literature values .

- Stability Studies : Accelerated degradation under heat (40–60°C) and humidity (75% RH) over 4–8 weeks, monitored via HPLC. Store in airtight containers with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?

- Methodological Answer :

- Standardize Assays : Use consistent bacterial strains (e.g., P. aeruginosa ATCC 27853) and culture conditions (e.g., Mueller-Hinton broth) to minimize variability .

- Control for Purity : Verify compound purity (>98% via HPLC) to exclude confounding effects from byproducts .

- Mechanistic Replication : Compare results across in vitro (e.g., MIC assays) and ex vivo models (e.g., burn wound colonization) to identify context-dependent effects .

Q. What experimental strategies elucidate the antimicrobial mechanism of this compound?

- Methodological Answer :

- Membrane Disruption Assays : Use fluorescent probes (e.g., SYTOX Green) to detect bacterial membrane permeability.

- Enzymatic Inhibition : Test inhibition of bacterial enzymes (e.g., dihydrofolate reductase) via kinetic assays.

- Transcriptomics : RNA-seq of treated vs. untreated bacteria identifies dysregulated pathways (e.g., cell wall synthesis) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.